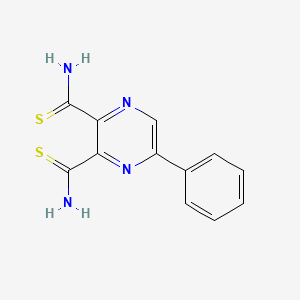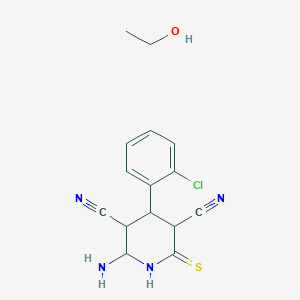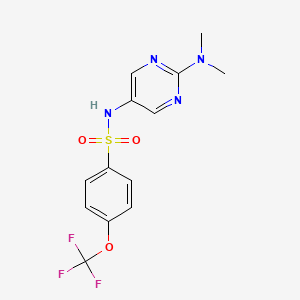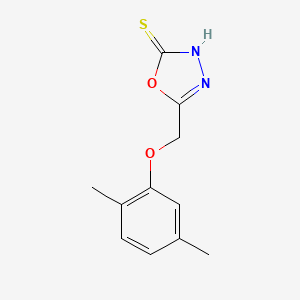
5-Phenylpyrazine-2,3-dithiocarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenylpyrazine-2,3-dithiocarboxamide: is an organic compound with the molecular formula C12H10N4S2 and a molecular weight of 274.36 g/mol . It is characterized by a pyrazine ring substituted with a phenyl group and two dithiocarboxamide groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrazine-2,3-dithiocarboxamide typically involves the reaction of pyrazine derivatives with phenyl-substituted reagents under controlled conditions. One common method includes the reaction of 5-phenylpyrazine with carbon disulfide and ammonia or amines to form the dithiocarboxamide groups . The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
化学反応の分析
Types of Reactions: 5-Phenylpyrazine-2,3-dithiocarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiocarboxamide groups to thiol groups using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group or the pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazine derivatives.
科学的研究の応用
Chemistry: 5-Phenylpyrazine-2,3-dithiocarboxamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and coordination complexes .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with antimicrobial or anticancer properties.
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 5-Phenylpyrazine-2,3-dithiocarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiocarboxamide groups can form strong bonds with metal ions, making the compound effective in chelation therapy or as a catalyst in chemical reactions. The phenyl and pyrazine rings contribute to the compound’s ability to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
類似化合物との比較
- 2-Phenylpyrimidine
- 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride
- 3-Methyl-3-phenylpyrrolidine
Comparison: 5-Phenylpyrazine-2,3-dithiocarboxamide is unique due to the presence of both phenyl and dithiocarboxamide groups on the pyrazine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
5-phenylpyrazine-2,3-dicarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S2/c13-11(17)9-10(12(14)18)16-8(6-15-9)7-4-2-1-3-5-7/h1-6H,(H2,13,17)(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMHFEHRPLMZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=S)N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962172.png)
![4-{5-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE](/img/structure/B2962174.png)

![diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2962177.png)
![2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2962178.png)


![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962182.png)


![tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate](/img/structure/B2962187.png)
![1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine](/img/structure/B2962190.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2962192.png)
